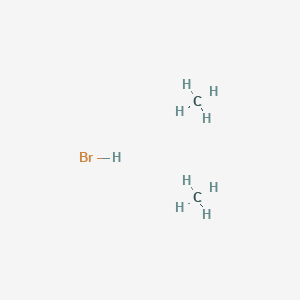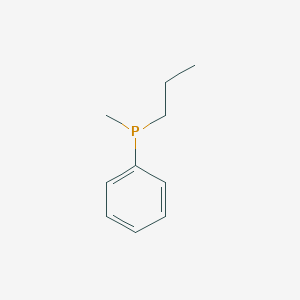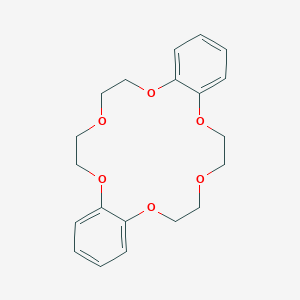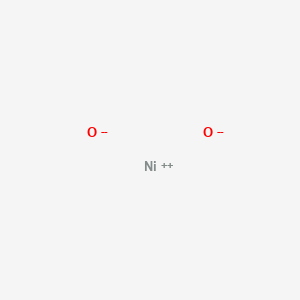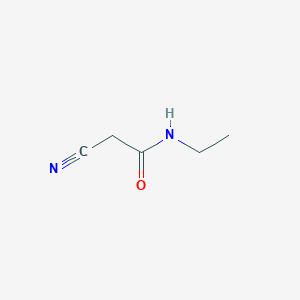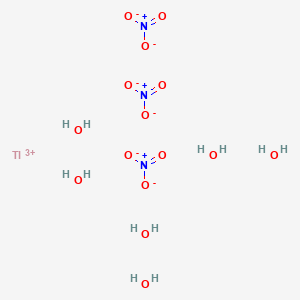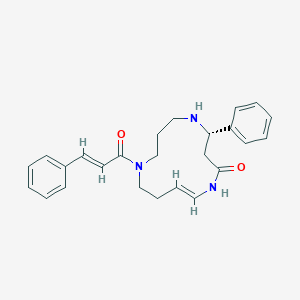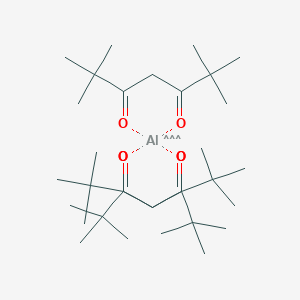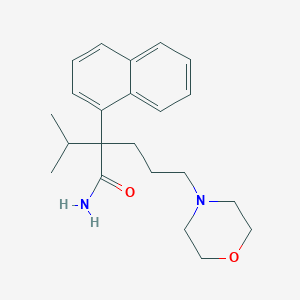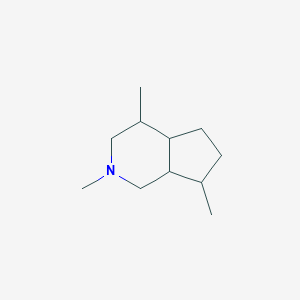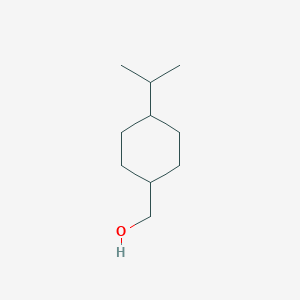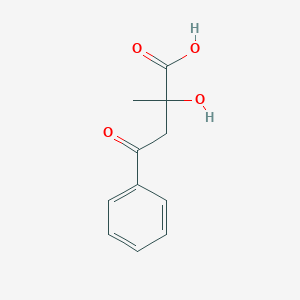
3-Benzoyl-2-methyllactic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-2-methyllactic acid (BMLA) is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. BMLA is a derivative of lactic acid, which is a common metabolite in the human body. The unique structural features of BMLA make it a promising candidate for the development of new drugs, catalysts, and materials.
Wirkmechanismus
The mechanism of action of 3-Benzoyl-2-methyllactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism. 3-Benzoyl-2-methyllactic acid has been shown to inhibit the activity of pyruvate dehydrogenase, which is a critical enzyme in the production of ATP in cells. This inhibition leads to a decrease in cell viability and proliferation, which could explain its antitumor activity.
Biochemische Und Physiologische Effekte
3-Benzoyl-2-methyllactic acid has been found to have several biochemical and physiological effects, including the inhibition of pyruvate dehydrogenase, the induction of apoptosis in cancer cells, and the modulation of immune system function. Additionally, 3-Benzoyl-2-methyllactic acid has been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzoyl-2-methyllactic acid has several advantages for use in laboratory experiments, including its high enantiomeric purity, its well-characterized synthesis methods, and its potential applications in drug development. However, 3-Benzoyl-2-methyllactic acid also has some limitations, including its high cost and the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
Future research on 3-Benzoyl-2-methyllactic acid could focus on the development of new drugs and materials based on its unique structural features. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-Benzoyl-2-methyllactic acid and to explore its potential applications in other fields, such as materials science and catalysis. Finally, research could be conducted to optimize the synthesis of 3-Benzoyl-2-methyllactic acid to reduce costs and increase yields.
Synthesemethoden
3-Benzoyl-2-methyllactic acid can be synthesized via several methods, including the condensation of benzoyl chloride and methyl lactate, or the reaction of benzaldehyde and methyl pyruvate. These methods have been optimized to produce high yields of 3-Benzoyl-2-methyllactic acid with high enantiomeric purity. The synthesis of 3-Benzoyl-2-methyllactic acid is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-2-methyllactic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-Benzoyl-2-methyllactic acid has been found to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
13299-97-3 |
|---|---|
Produktname |
3-Benzoyl-2-methyllactic acid |
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-hydroxy-2-methyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-11(15,10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
KLQDKKWLFNZONJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Kanonische SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Andere CAS-Nummern |
13299-97-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



